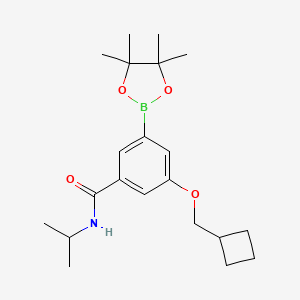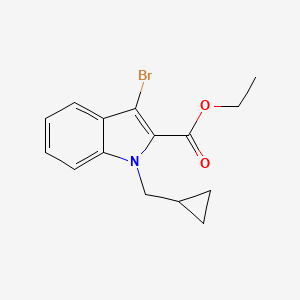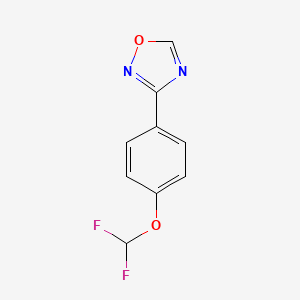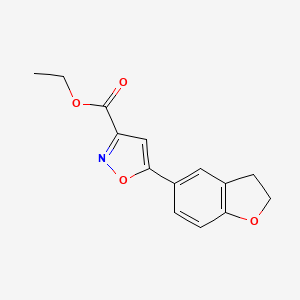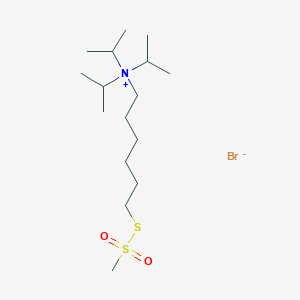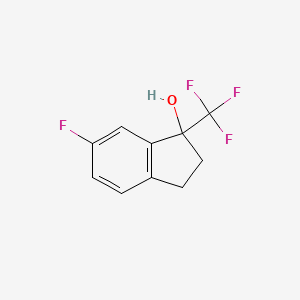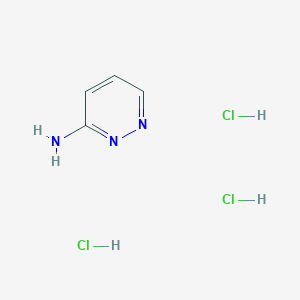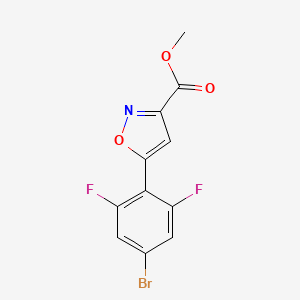
Methyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of Methyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate typically involves the following steps:
Cycloaddition Reaction: The formation of the isoxazole ring can be achieved through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Bromination and Fluorination:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency and scalability .
Analyse Chemischer Reaktionen
Methyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate: Lacks the bromine atom, which may affect its chemical and biological properties.
Methyl 5-(4-Chloro-2,6-difluorophenyl)isoxazole-3-carboxylate:
Methyl 5-(4-Bromo-2,6-dichlorophenyl)isoxazole-3-carboxylate: Contains chlorine atoms instead of fluorine, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H6BrF2NO3 |
|---|---|
Molekulargewicht |
318.07 g/mol |
IUPAC-Name |
methyl 5-(4-bromo-2,6-difluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H6BrF2NO3/c1-17-11(16)8-4-9(18-15-8)10-6(13)2-5(12)3-7(10)14/h2-4H,1H3 |
InChI-Schlüssel |
JSBSDUNGUNHLFE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


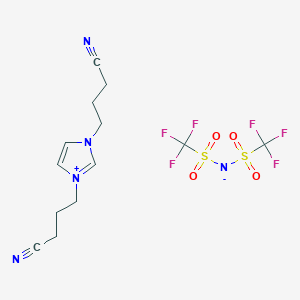


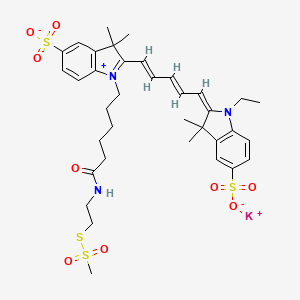
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
